![molecular formula C21H21F3N2O3 B2447651 2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 863001-74-5](/img/structure/B2447651.png)

2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

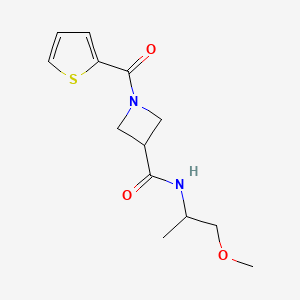

Description

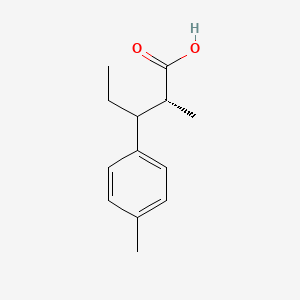

This compound contains a pyrrolidin-2-one group, a trifluoromethyl group, and an ethoxy group. The pyrrolidin-2-one group is a five-membered ring with one nitrogen atom and a ketone functional group . The trifluoromethyl group is a methyl group where all three hydrogen atoms have been replaced by fluorine atoms. The ethoxy group is an ether functional group consisting of two carbon atoms and an oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would be largely determined by the pyrrolidin-2-one ring, which is a five-membered ring with one nitrogen atom and a ketone functional group. The trifluoromethyl group would add a degree of electronegativity to the molecule, and the ethoxy group would likely contribute to its overall polarity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group would likely make the compound more electronegative, and the ethoxy group could potentially make it more polar .Scientific Research Applications

Synthesis of Complex Molecules

The compound's structure, featuring a blend of a pyrrolidine ring, a benzamide moiety, and trifluoromethyl groups, makes it a candidate for the synthesis of complex organic compounds. For instance, its utilization in the enantioselective synthesis of piperidines from methylpyroglutamate underscores its versatility in generating bioactive molecules (Calvez, Chiaroni, & Langlois, 1998). Such methodologies are pivotal for creating compounds with potential therapeutic applications, demonstrating the compound's role in advancing synthetic organic chemistry.

Anticancer Research

Research into benzamide derivatives has shown promising anticancer properties, with studies focusing on the design and synthesis of molecules for evaluating their efficacy against various cancer cell lines. For example, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, synthesized from a similar foundational structure, exhibited moderate to excellent anticancer activity compared to established drugs (Ravinaik et al., 2021). This highlights the potential of utilizing such compounds in developing new therapeutic agents targeting cancer.

Material Science Applications

The compound's structural elements, including the trifluoromethyl group, contribute to the synthesis of materials with unique properties. In the realm of polymer science, the synthesis of polyimides incorporating trifluoromethyl-substituted benzene derivatives showcases the utility of this compound in enhancing the solubility and thermal stability of polymeric materials (Liu et al., 2002). Such advancements are crucial for the development of high-performance materials suitable for various industrial applications.

Neurological Research

Benzamide derivatives have also been studied for their potential neuroleptic activities, with compounds exhibiting inhibitory effects on dopamine-induced behaviors in animal models (Iwanami et al., 1981). This points to the compound's relevance in exploring treatments for psychiatric disorders, underscoring the importance of such chemical structures in medicinal chemistry research.

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N2O3/c1-2-29-18-10-4-3-9-17(18)20(28)26(14-25-12-6-11-19(25)27)16-8-5-7-15(13-16)21(22,23)24/h3-5,7-10,13H,2,6,11-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCVOMRUHSNFSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N(CN2CCCC2=O)C3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 2-(6-chloro-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2447568.png)

![2-[(4-Methoxybenzyl)amino]-5-nitrobenzonitrile](/img/structure/B2447570.png)

![N-(2-(dimethylamino)ethyl)-2-((4-methoxyphenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2447576.png)

![4-Chloro-3-({[(3-chloro-4-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B2447579.png)

![ethyl [1-methyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B2447582.png)

![1-[6-(Oxolan-3-yl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B2447590.png)